methyl 3,6-dihydro-2H-pyran-4-carboxylate
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Overview
Description
Methyl 3,6-dihydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C7H10O3This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Methyl 3,6-dihydro-2H-pyran-4-carboxylate, also known as 3,6-Dihydro-2H-pyran-4-carboxylic acid methyl ester, is a chemical compound with the molecular formula C7H10O3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,6-dihydro-2H-pyran-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-bromo-3-chloropropane with methyl acetoacetate in the presence of an alcoholic solvent to form a haloketone intermediate. This intermediate is then subjected to O-alkylation using sodium methoxide to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Fractional distillation is often used to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,6-dihydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3,6-dihydro-2H-pyran-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
- 3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate
- 5,6-Dihydro-2H-pyran-3-carbaldehyde
- 3,6-Dihydro-2H-pyran-4-carbonitrile
- (3,6-Dihydro-2H-pyran-4-yl)boronic acid
- 4-Methoxy-3,6-dihydro-2H-pyran
Comparison: Methyl 3,6-dihydro-2H-pyran-4-carboxylate is unique due to its ester functional group, which imparts specific reactivity and properties.
Properties
IUPAC Name |
methyl 3,6-dihydro-2H-pyran-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2H,3-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYKIGVYXIGUHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653362 |
Source
|
Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105772-14-3 |
Source
|
Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105772-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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